6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H3N5O6. This compound is characterized by the presence of two nitro groups attached to a pyrido-pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione typically involves the nitration of pyrido[2,3-b]pyrazine-2,3-dione. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6,7-diaminopyrido[2,3-b]pyrazine-2,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine-2,3-dione: Lacks the nitro groups, making it less reactive.
6,7-Diaminopyrido[2,3-b]pyrazine-2,3-dione: Formed by the reduction of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione.
Pyrrolopyrazine derivatives: Similar heterocyclic structure but different functional groups.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7HN5O6 |
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Molecular Weight |
251.11 g/mol |
IUPAC Name |
6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7HN5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H |
InChI Key |
JEJXGEBVQQBJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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